molecular formula C10H7N5O2 B141006 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one CAS No. 110683-22-2

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

Cat. No.: B141006
CAS No.: 110683-22-2
M. Wt: 229.19 g/mol
InChI Key: GSZQAIJMONCDFZ-UHFFFAOYSA-N
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Description

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a tetrazole ring, and a chromenone backbone. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one involves multiple steps. One common method includes the following steps :

    Preparation of N-(3-acetyl-2-hydroxyphenyl)-acetamide: This involves the reaction of 3-amino-2-hydroxyacetophenone with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide at low temperatures (0-5°C).

    Formation of the final product: The intermediate is then reacted with 1H-tetrazol-5-carboxylic acid ethyl ester in the presence of sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and aims to maximize yield and minimize reaction steps .

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the tetrazole ring or the chromenone backbone.

    Substitution: The amino group and the tetrazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the chromenone or tetrazole rings .

Scientific Research Applications

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The amino group and the tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .

Properties

IUPAC Name

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZQAIJMONCDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474135
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110683-22-2
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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